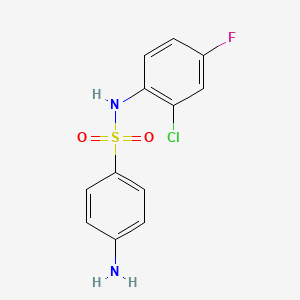
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps:
-
Quaternization Reaction: : The initial step involves the reaction of N-methylmorpholine with butyl halide (e.g., butyl bromide) to form N-methyl,butyl-morpholinium halide.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
:Equation: N-methylmorpholine+Butyl halide→N-methyl,butyl-morpholinium halide
-
Anion Exchange: : The N-methyl,butyl-morpholinium halide is then subjected to an anion exchange reaction with lithium bis((trifluoromethyl)sulfonyl)imide.
Reaction Conditions: This step is typically performed in water or an organic solvent, and the product is isolated by extraction or precipitation.
:Equation: N-methyl,butyl-morpholinium halide+LiNTf2→N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide+Li halide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation, crystallization, or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the morpholinium cation, it can participate in nucleophilic substitution reactions.
Complexation Reactions: The bis((trifluoromethyl)sulfonyl)imide anion can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Metal Salts: For complexation reactions, typically under mild conditions to avoid decomposition.
Major Products
Substituted Morpholinium Compounds: From nucleophilic substitution.
Metal Complexes: From complexation reactions, which can be used in catalysis or as functional materials.
Scientific Research Applications
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Investigated for its potential in drug delivery systems and as a medium for enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism by which N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The morpholinium cation and bis((trifluoromethyl)sulfonyl)imide anion interact with various molecular targets, including:
Enzymes: Modulating their activity by stabilizing or destabilizing specific conformations.
Metal Ions: Forming stable complexes that can act as catalysts or functional materials.
Cell Membranes: Disrupting microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can be compared with other ionic liquids, such as:
N-butyl,N-methylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide: Similar in structure but with a pyrrolidinium cation instead of morpholinium.
N-ethyl,N-methylmorpholinium bis((trifluoromethyl)sulfonyl)imide: Differing by the alkyl chain length on the morpholinium cation.
1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Featuring an imidazolium cation, which offers different solubility and stability properties.
Uniqueness
This compound stands out due to its specific combination of thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for high-temperature and electrochemical applications.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better leverage its potential in various fields.
Properties
Molecular Formula |
C11H20F6N2O5S2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-butyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C9H20NO.C2F6NO4S2/c1-3-4-5-10(2)6-8-11-9-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 |
InChI Key |
HOZRXKYFIZZUAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




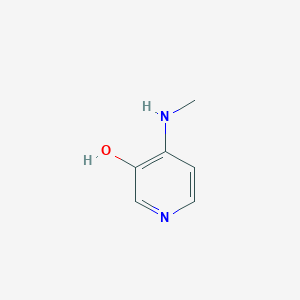
![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
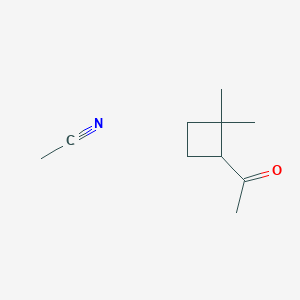
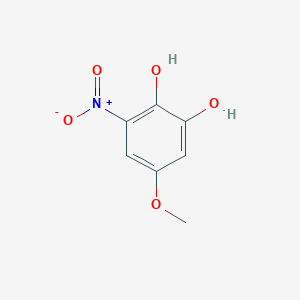
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

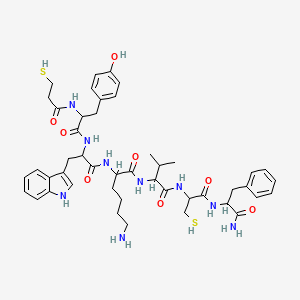
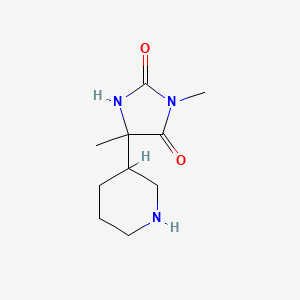
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)

